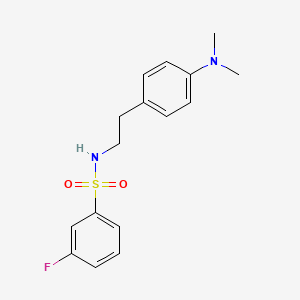

N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

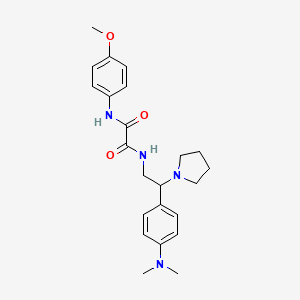

N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide is a sulfonamide-based compound. Sulfonamides are a group of compounds widely explored for their various biological and chemical properties, including therapeutic applications and material science.

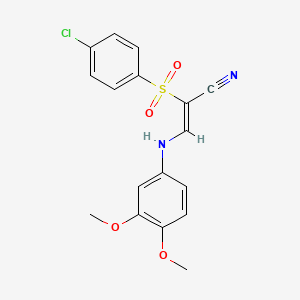

Synthesis Analysis

The synthesis of similar sulfonamide compounds involves several key steps, typically starting with the reaction of an appropriate amine with sulfonyl chloride. For instance, in a study on the synthesis of cyclooxygenase-2 inhibitors, a related sulfonamide was synthesized and its structure was confirmed by X-ray crystallography, showcasing a common approach in synthesizing sulfonamide derivatives (Al-Hourani et al., 2016).

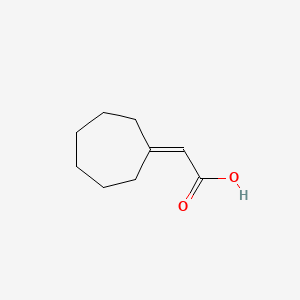

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be extensively analyzed using techniques like X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule and can provide insights into the molecular interactions that dictate its properties and reactivity. For example, the crystal structure analysis of a sulfonamide showed specific intermolecular interactions and the presence of a tetrazole group (Al-Hourani et al., 2016).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

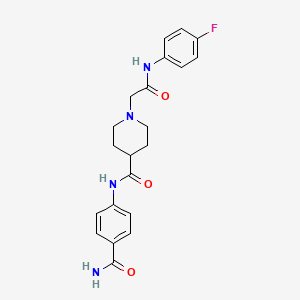

Research efforts have been dedicated to synthesizing and characterizing new compounds with potential applications in materials science and catalysis. For instance, studies have detailed the synthesis of new platinum(II) dithiocarbimato complexes using sulfonamide derivatives, highlighting their structural properties and potential applications in catalysis and materials science (Amim et al., 2008). Such works underscore the utility of sulfonamides in developing complex metallo-organic frameworks.

Chromatographic Applications

Sulfonamide derivatives have been utilized in analytical chemistry for improving the detection and analysis of various substances. Vandenheuvel and Gruber (1975) explored the use of dimethylformamide dialkylacetals for reacting with primary sulfonamides to form derivatives with enhanced gas-liquid chromatographic properties. This technique has practical applicability in biological studies, such as the detection of sulfonamide compounds in biological samples, showcasing the versatility of sulfonamide derivatives in enhancing analytical methodologies (Vandenheuvel & Gruber, 1975).

Fluorescent Probing and Sensing

In the realm of chemical and biological sciences, sulfonamide derivatives have been engineered as parts of fluorescent probes for the selective detection of specific molecules. Wang et al. (2012) developed a reaction-based fluorescent probe using a sulfonamide group for discriminating thiophenols over aliphatic thiols, demonstrating the compound's high selectivity and sensitivity. This application is particularly important for environmental monitoring and biological assays, where accurate and selective detection of thiols is crucial (Wang et al., 2012).

Safety and Hazards

The safety and hazards of a compound refer to its potential to cause harm to humans or the environment. For example, 4-(Dimethylamino)phenethyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O2S/c1-19(2)15-8-6-13(7-9-15)10-11-18-22(20,21)16-5-3-4-14(17)12-16/h3-9,12,18H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEACQNQRHNCNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)phenethyl)-3-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)

![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)

![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)

![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)

![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)

![2-(2-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2490541.png)